IOP Safety Superiority of Loteprednol Etabonate/Tobramycin Over Dexamethasone/Tobramycin: Head-to-Head Randomized Trial Data
In a pooled analysis of two randomized, controlled trials (N=627 safety population; N=495 efficacy-evaluable eyes) directly comparing loteprednol etabonate 0.5%/tobramycin 0.3% (LE/T) versus dexamethasone 0.1%/tobramycin 0.3% (DM/T) administered four times daily for 2 weeks, LE/T demonstrated equivalent anti-inflammatory efficacy (least squares mean change from baseline in composite blepharitis severity: -2.86 for LE/T versus -2.99 for DM/T; 90% CI for mean treatment difference: -0.35 to 0.11) but with a numerically lower incidence of clinically significant IOP elevation [1]. Specifically, among the Chinese study cohort, IOP increases ≥10 mmHg over baseline occurred in 6 patients receiving LE/T compared with 13 patients receiving DM/T. In the U.S. study cohort, only 1 patient (DM/T group) experienced such elevation [1]. The overall conclusion states that LE/T 'demonstrated a better safety profile with respect to changes in IOP' [1]. This IOP-sparing advantage is mechanistically attributable to loteprednol etabonate's rapid metabolic inactivation by tissue esterases, a property absent in dexamethasone [2].
| Evidence Dimension | Incidence of clinically significant IOP elevation (≥10 mmHg increase from baseline) |
|---|---|
| Target Compound Data | 6 patients (LE/T group, Chinese cohort); 0 patients (LE/T group, U.S. cohort) |
| Comparator Or Baseline | 13 patients (DM/T group, Chinese cohort); 1 patient (DM/T group, U.S. cohort) |
| Quantified Difference | LE/T group exhibited approximately half the number of IOP elevation events (6 vs 13) in the Chinese cohort; U.S. cohort showed 0 vs 1 events |
| Conditions | Two randomized, controlled Phase 3/4 trials (one U.S., one China) in adults with blepharokeratoconjunctivitis; LE/T or DM/T QID for 2 weeks |
Why This Matters
For procurement decisions involving chronic or long-term ophthalmic anti-inflammatory therapy, the lower incidence of IOP elevation with LE/T reduces the clinical burden of monitoring and managing steroid-induced glaucoma, offering a quantifiable safety advantage over DM/T.
- [1] Comstock TL, Paterno MR, Bateman KM, Decory HH, Gearinger M. Loteprednol etabonate 0.5%/tobramycin 0.3% compared with dexamethasone 0.1%/tobramycin 0.3% for the treatment of blepharitis. Ocul Immunol Inflamm. 2017;25(2):267-274. View Source
- [2] Łazicka-Gałecka M, Gałecki T, Szaflik JP. Safety and efficacy of loteprednol etabonate in treatment of ocular inflammatory diseases. Klin Oczna. 2017;119(4):253-258. View Source
